3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a fused pyrimido-triazinone core. Key structural attributes include a 4-fluorophenyl group at position 1, cyclopropyl and methyl substituents at positions 3, 7, and 8, respectively. Such modifications are designed to optimize pharmacological properties, including solubility, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C17H19FN4O |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H19FN4O/c1-11-12(2)19-17-21(15-5-3-13(18)4-6-15)9-20(14-7-8-14)10-22(17)16(11)23/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
FYSDWPGBXNRPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable guanidine derivative with a substituted cyclopropyl ketone can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclopropyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atom with the corresponding substituent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is used to study its potential as a pharmacophore. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development. Research is conducted to evaluate its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents: Replacement of 4-fluorophenyl with 4-phenoxyphenyl (as in ) increases molecular weight and may alter pharmacokinetics. The fluorine atom in the target compound likely enhances electronegativity and bioavailability.
- Steric Effects : Cyclopropyl and methyl groups in the target compound are hypothesized to reduce rotational freedom, enhancing binding specificity .
Pharmacological Screening
While the target compound lacks published activity data, related compounds are evaluated using standardized assays:
- Microculture Tetrazolium Assay (MTT) : Widely employed for cytotoxicity screening in human tumor cell lines (e.g., lung, colon, breast cancers) .
- Kinase Inhibition Assays : Thiophene-substituted analogs () are tested for kinase targets using fluorescence polarization techniques.
Research Findings and Gaps
- Structural Characterization : Techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy (as in ) are essential for confirming the target compound’s structure. X-ray crystallography via SHELX software could resolve stereochemical uncertainties.
- Activity Data: No direct cytotoxicity or target-binding data are available for the target compound. Prioritizing assays like MTT or kinase profiling is recommended for future studies.
- Comparative Efficacy: Phenoxyphenyl and thiophene analogs suggest substituent-driven activity variations, but mechanistic insights remain unexplored.
Biological Activity
3-Cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential pharmacological properties. This article delves into its biological activity, focusing on its chemical structure, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.36 g/mol. It features a pyrimidine ring fused with a triazine moiety and includes significant substituents such as cyclopropyl and fluorophenyl groups. These structural components are crucial for its biological activity due to their influence on metabolic stability and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 871700-25-3 |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These activities include:
- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities.
- Adenosine Receptor Modulation : Similar compounds have been studied for their affinity towards A1 and A2A adenosine receptors.
- Enzyme Inhibition : Certain analogs demonstrate inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) and cholinesterases.
Case Studies
-
Antimicrobial Activity :
A study on structurally related compounds revealed that those with greater lipophilicity exhibited higher antibacterial activity. The cyclopropyl group may enhance the compound's interaction with bacterial membranes. -
Adenosine Receptor Interaction :
Research has shown that derivatives can selectively inhibit adenosine receptors. For instance, a compound similar in structure displayed a K_i value of 13.6 nM for A1 receptors and was effective in blocking both A1 and A2A receptors with comparable potency. -
Enzyme Inhibition :
Inhibitory studies indicated that certain derivatives of this class could effectively inhibit butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors like physostigmine.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Step 1 : Formation of the pyrimidine ring through cyclization reactions.
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution.
- Step 3 : Functionalization of the fluorophenyl substituent through electrophilic aromatic substitution.
These synthetic routes are critical for producing the compound in sufficient yields for further biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
